molecular formula C8H11BrCl2N2 B2403343 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride CAS No. 1384265-23-9

1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride

Cat. No. B2403343
CAS RN: 1384265-23-9
M. Wt: 285.99
InChI Key: IIHDDZXJYZMKPR-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the CAS Number: 1384265-23-9 . It has a molecular weight of 286 and its IUPAC name is 1-(5-bromo-2-pyridinyl)cyclopropanamine dihydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C8H9BrN2.2ClH . The InChI code is 1S/C8H9BrN2.2ClH/c9-6-1-2-7 (11-5-6)8 (10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at -10 degrees .

Scientific Research Applications

  • Halogen Migration in Halogeno-Derivatives : Research by Hertog and Schogt (2010) has shown the migration of halogen atoms in halogeno-derivatives, which is relevant to the understanding of compounds like 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride. They found that bromine atoms can be reintroduced at different positions in the molecule, providing insights into the molecular behavior of such compounds (Hertog & Schogt, 2010).

  • Biological Activity of Cyclopropanecarboxylic Derivatives : Tian et al. (2009) explored the bioactivity of cyclopropanecarboxylic acid derivatives, which are structurally related to 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride. Their findings suggest that these compounds have significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

  • Antibacterial and Antifungal Activities : Rao et al. (2013) synthesized a compound closely related to 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride and evaluated its antibacterial and antifungal properties. They reported acceptable results in these domains (Rao, Prasad, & Rao, 2013).

  • Catalysis in Amination Reactions : Ji, Li, and Bunnelle (2003) investigated the use of similar compounds in catalyzed amination reactions. Their study highlights the potential of such compounds in facilitating chemical synthesis, particularly in producing amino derivatives (Ji, Li, & Bunnelle, 2003).

  • Halogen-rich Intermediate for Synthesis : Wu et al. (2022) described the synthesis of halogen-rich intermediates, like 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride, for the production of pentasubstituted pyridines. These intermediates are valuable in medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022).

  • Halogenation in Antiproliferative Activities : Shool et al. (2022) explored the impact of halogenation on the antiproliferative activities of certain compounds, indicating the significance of bromine in enhancing cytotoxicity. This is relevant to the bromine component of 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride (Shool et al., 2022).

  • Synthesis of Bromocyclopropylpyridines : Striela et al. (2017) worked on synthesizing bromocyclopropylpyridines, which are structurally related to 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride. These compounds serve as useful building blocks in pharmaceutical and chemical manufacturing (Striela, Urbelis, Sūdžius, Stončius, Sadzevičienė, & Labanauskas, 2017).

  • Efficient Synthesis of Structurally Similar Compounds : Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis method for compounds similar to 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride. This research contributes to the understanding of synthetic pathways for such compounds (Hirokawa, Horikawa, & Kato, 2000).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHDDZXJYZMKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Br)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384265-23-9
Record name 1-(5-bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride
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